molecular formula C9H12O6 B095382 Cyclohexane-1,3,5-tricarboxylic acid CAS No. 16526-69-5

Cyclohexane-1,3,5-tricarboxylic acid

Cat. No. B095382
CAS RN: 16526-69-5
M. Wt: 216.19 g/mol
InChI Key: FTHDNRBKSLBLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexane-1,3,5-tricarboxylic acid (CTA) is a cyclic tricarboxylic acid that has been widely used in scientific research due to its unique chemical properties. CTA is a white crystalline powder that is soluble in water and organic solvents. It has a molecular formula of C9H9O6 and a molecular weight of 213.17 g/mol.

Mechanism Of Action

The mechanism of action of Cyclohexane-1,3,5-tricarboxylic acid is not well understood. However, it is believed that Cyclohexane-1,3,5-tricarboxylic acid acts as a chelating agent and forms complexes with metal ions. These metal complexes have been shown to exhibit catalytic properties and have been used in various chemical reactions.

Biochemical And Physiological Effects

Cyclohexane-1,3,5-tricarboxylic acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit antioxidant and anti-inflammatory properties. Cyclohexane-1,3,5-tricarboxylic acid has also been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to understand the biochemical and physiological effects of Cyclohexane-1,3,5-tricarboxylic acid.

Advantages And Limitations For Lab Experiments

Cyclohexane-1,3,5-tricarboxylic acid has several advantages for lab experiments. It is readily available and can be synthesized in high purity. It is also relatively inexpensive compared to other organic compounds. However, Cyclohexane-1,3,5-tricarboxylic acid has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, Cyclohexane-1,3,5-tricarboxylic acid can be sensitive to air and light, which can affect its stability.

Future Directions

There are several future directions for the study of Cyclohexane-1,3,5-tricarboxylic acid. One direction is to further understand the mechanism of action of Cyclohexane-1,3,5-tricarboxylic acid and its complexes with metal ions. Another direction is to study the biochemical and physiological effects of Cyclohexane-1,3,5-tricarboxylic acid in vivo. Cyclohexane-1,3,5-tricarboxylic acid can also be used as a building block for the synthesis of new organic compounds with unique properties. Furthermore, Cyclohexane-1,3,5-tricarboxylic acid can be used as a chelating agent for the synthesis of metal complexes with catalytic properties.

Synthesis Methods

Cyclohexane-1,3,5-tricarboxylic acid can be synthesized by the oxidation of cyclohexene using potassium permanganate as the oxidant. The reaction takes place under mild conditions and yields a high purity product. The synthesis of Cyclohexane-1,3,5-tricarboxylic acid has been extensively studied, and various modifications have been made to improve the yield and efficiency of the reaction.

Scientific Research Applications

Cyclohexane-1,3,5-tricarboxylic acid has been widely used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various organic compounds, such as metal-organic frameworks and covalent organic frameworks. Cyclohexane-1,3,5-tricarboxylic acid has also been used as a chelating agent in the synthesis of metal complexes. In addition, Cyclohexane-1,3,5-tricarboxylic acid has been used as a precursor for the synthesis of cyclohexene-based polymers.

properties

IUPAC Name

cyclohexane-1,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHDNRBKSLBLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937053, DTXSID901247638
Record name Cyclohexane-1,3,5-tricarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane-1,3,5-tricarboxylic acid

CAS RN

25357-95-3, 16526-68-4, 16526-69-5
Record name 25357-95-3
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Record name Cyclohexane-1,3,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid
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Record name 1,3,5-Cyclohexanetricarboxylic Acid (cis- and trans- mixture)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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